

Quantitative Measurement of Intracellular cAMP Levels: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclic AMP

Cat. No.: B052366

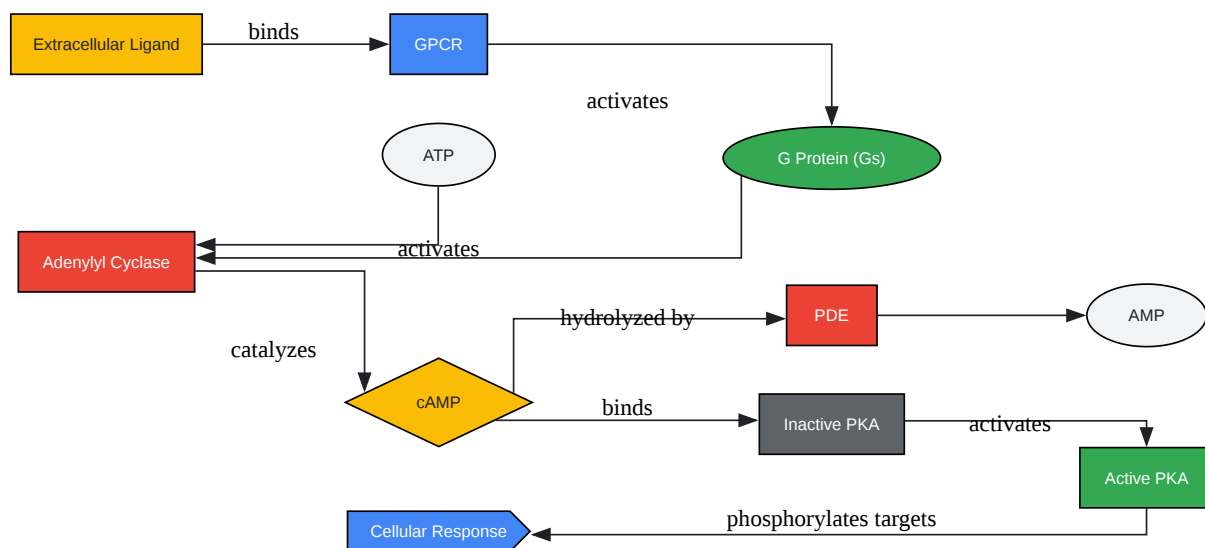
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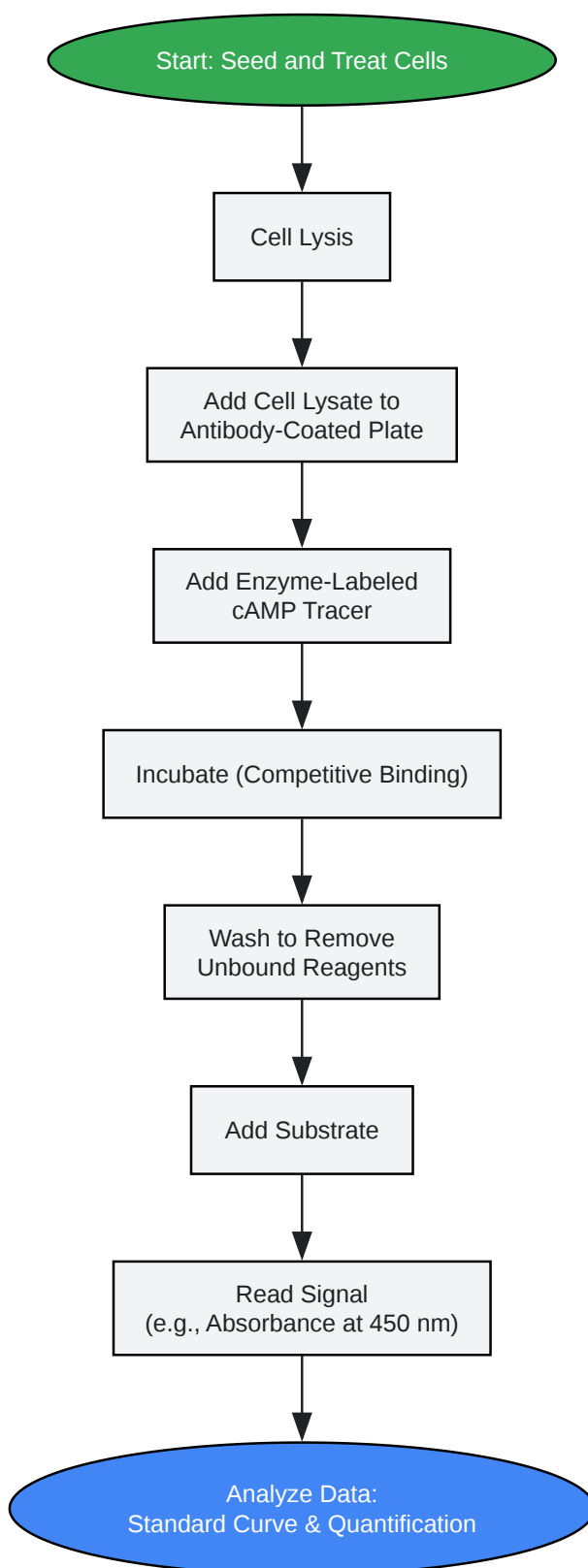
For Researchers, Scientists, and Drug Development Professionals

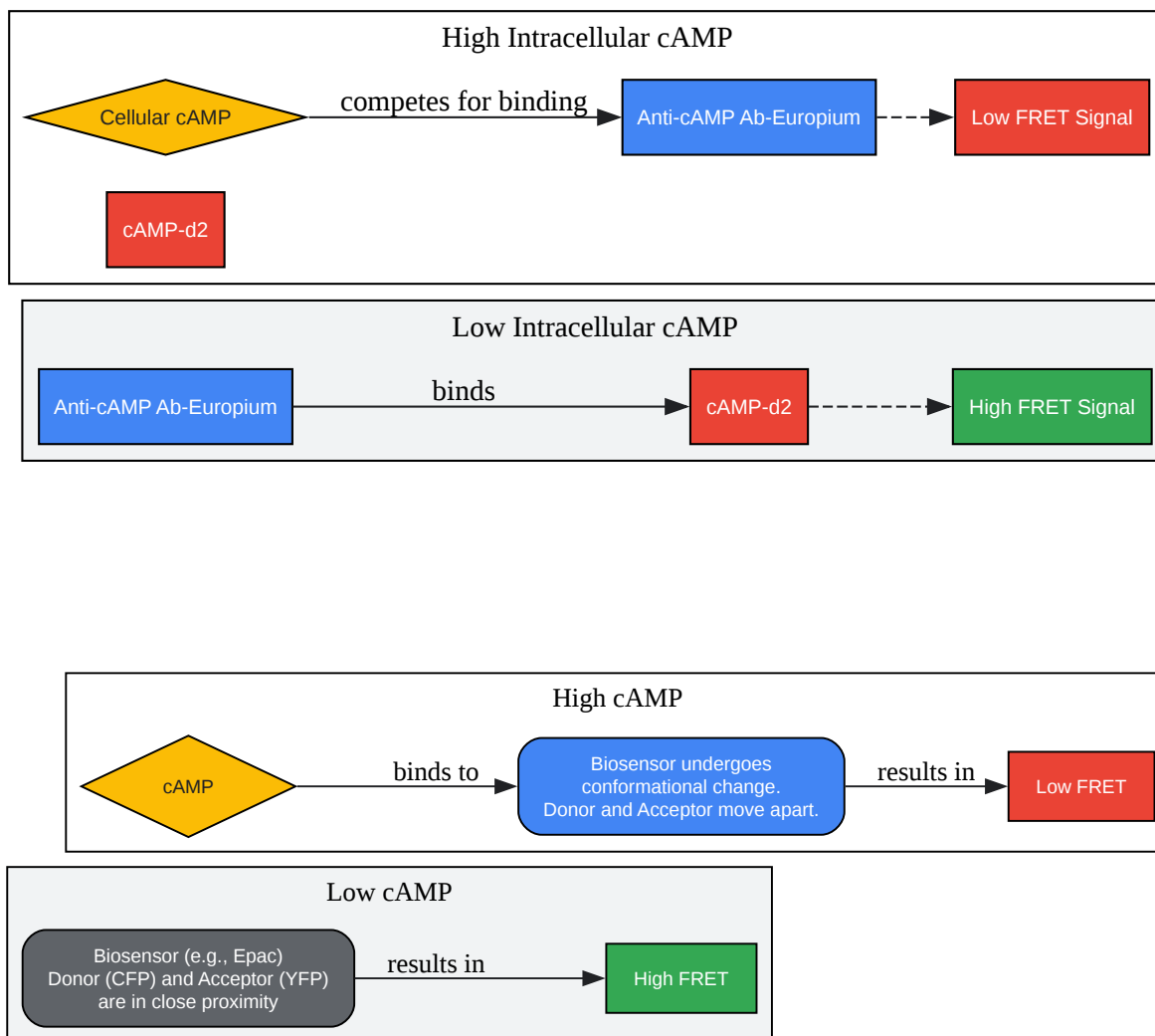
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters.[1] Its intracellular concentration is tightly regulated by the activity of adenylyl cyclases, which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. [2] The activation of G protein-coupled receptors (GPCRs) is a primary mechanism for modulating cAMP levels, making the quantification of intracellular cAMP a critical aspect of GPCR research and drug discovery.[3][4] This document provides detailed application notes and protocols for several common methods used to quantitatively measure intracellular cAMP levels.

I. Overview of cAMP Signaling Pathway

The cAMP-dependent signaling pathway is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR).[3] This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. For cAMP production, the Gs alpha subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3] Elevated cAMP levels then lead to the activation of downstream effectors, most notably Protein Kinase A (PKA).[5] PKA, in turn, phosphorylates a multitude of substrate proteins, leading to a cellular response.[5] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[6]







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